molecular formula C18H21N3O2S B2941600 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 626222-45-5

2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2941600
CAS No.: 626222-45-5
M. Wt: 343.45
InChI Key: OEVATHRHERTEFN-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic organic molecule featuring a pyridazine ring substituted with a 4-methoxyphenyl group at position 6 and a sulfanyl (-S-) linker at position 3. This linker connects to a 1-(piperidin-1-yl)ethan-1-one moiety, which includes a ketone functional group and a piperidine ring.

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVATHRHERTEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The pyridazinylsulfanyl group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler aryl groups (e.g., bromophenyl in compound 5) .
  • Lipophilicity : The 4-methoxyphenyl group likely increases lipophilicity relative to polar substituents like sulfonyl (compound 3e) .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in 6b) reduce conformational flexibility but improve metabolic stability .

Biological Activity

The compound 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS No. 339112-45-7) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N2OSC_{19}H_{14}N_2OS with a molecular weight of 350.45 g/mol. The presence of functional groups such as the pyridazine ring and piperidine moiety contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-tubercular properties. Below is a summary of notable findings:

Antimicrobial Activity

In studies evaluating antimicrobial efficacy, derivatives similar to this compound have shown promising results against various bacterial strains. For instance:

  • Compounds with similar structures have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 to 62.5 μM .

Anti-tubercular Activity

The compound's structural analogs have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. One study reported that compounds with similar scaffolds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as anti-tubercular agents .

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have been proposed:

  • Enzyme Inhibition : The sulfanyl group may play a role in enzyme inhibition, affecting bacterial metabolism and proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound could facilitate membrane penetration, leading to cell lysis in susceptible bacterial strains.

Study on Antimicrobial Properties

A recent study synthesized a series of compounds based on the piperidine and pyridazine frameworks. Among these, one derivative exhibited significant antimicrobial activity with an MIC value of 15.62 μg/mL against E. coli and S. aureus .

Evaluation Against Mycobacterium tuberculosis

In an evaluation of anti-tubercular agents, compounds structurally related to this compound demonstrated inhibitory concentrations (IC50) as low as 1.35 μM against Mycobacterium tuberculosis H37Ra, indicating their potential utility in treating tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 15.62 - 62.5 μM
AntibacterialEscherichia coliMIC: 15.62 - 62.5 μM
Anti-tubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
CytotoxicityHEK-293 cellsNon-toxic at tested concentrations

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